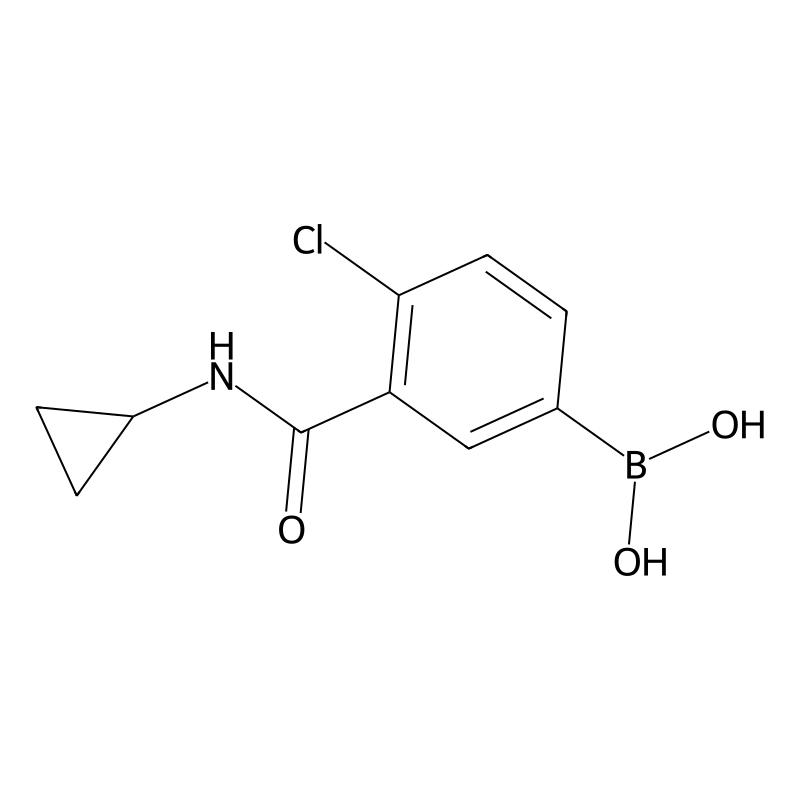(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a chloro group and a cyclopropylcarbamoyl moiety. The molecular formula for this compound is CHClBNO, and its structure plays a crucial role in its chemical reactivity and biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various
Potential for Medicinal Chemistry
Target molecule for protein-protein interactions
The boronic acid group in (4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid can participate in reversible covalent binding with specific functional groups on proteins. This property allows researchers to design the molecule to target protein-protein interactions (PPIs) that are crucial for various biological processes []. By disrupting these interactions, the molecule could potentially modulate cellular pathways and serve as a lead for drug development.
Development of suzuki coupling reactions
(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid can be a valuable building block for organic synthesis, particularly in Suzuki coupling reactions. These reactions allow researchers to create carbon-carbon bonds between the boronic acid moiety and various organic molecules []. This technique is crucial for the synthesis of complex organic molecules with potential pharmaceutical applications.
- Suzuki Coupling Reaction: This compound can participate in cross-coupling reactions with aryl or vinyl halides, facilitated by palladium catalysts. The resulting products are biaryl compounds, which are significant in pharmaceuticals and materials science.
- Formation of Boronate Esters: The boronic acid group can react with diols to form boronate esters, which are useful intermediates in organic synthesis.
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid exhibits notable biological activities, primarily due to its interaction with enzymes and receptors. Boronic acids have been studied for their potential as inhibitors of proteases and other enzymes involved in disease processes. The compound's ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and metabolic disorders.
Several synthetic routes can be employed to produce (4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid:
- Direct Boronation: Starting from 4-chloro-3-nitrophenyl compounds, boron reagents can be introduced under specific conditions to yield the desired boronic acid.
- Cyclopropylcarbamoylation: The cyclopropylcarbamate can be synthesized separately and then coupled with the boronic acid precursor through standard amide coupling techniques.
- Functional Group Transformation: Existing functional groups on a phenolic compound can be transformed into boronic acids through various chemical transformations, including hydrolysis and oxidation.
(4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid has diverse applications:
- Pharmaceutical Development: Its ability to inhibit specific enzymes makes it a target for drug discovery efforts aimed at treating diseases such as cancer and diabetes.
- Organic Synthesis: Utilized as a reagent in Suzuki coupling reactions, enabling the formation of complex organic molecules.
- Material Science: The compound may be used in the development of new materials that require precise control over molecular interactions.
Studies on the interactions of (4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid with biological targets are essential for understanding its potential therapeutic effects. Research often focuses on:
- Enzyme Inhibition: Investigating how effectively the compound inhibits specific enzymes related to disease pathways.
- Binding Affinity: Assessing the strength of interaction between the boronic acid moiety and target proteins or receptors.
Several compounds share structural or functional similarities with (4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-2-methylphenylboronic acid | Bromine atom instead of chlorine | Enhanced reactivity in coupling |
| 3-(Cyclopropylcarbamoyl)-phenylboronic acid | Lacks chlorine substituent | Different biological activity profile |
| 4-Chloro-2-fluorophenylboronic acid | Fluorine atom instead of cyclopropyl | Used in medicinal chemistry |
| 4-Aminophenylboronic acid | Amino group instead of cyclopropyl | Potential for different enzyme interactions |
The uniqueness of (4-Chloro-3-(cyclopropylcarbamoyl)phenyl)boronic acid lies in its specific combination of functional groups that influence its solubility, reactivity, and biological activity compared to similar compounds. This makes it an interesting candidate for further research in both synthetic and medicinal chemistry contexts.






